

An In-depth Technical Guide to the Thermochemical Properties of Ethyl 3-butenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-butenate

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Introduction

Ethyl 3-butenate ($C_6H_{10}O_2$), an unsaturated ester, is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling of its behavior in chemical and biological systems. This technical guide provides a summary of the available thermochemical data for **ethyl 3-butenate**, outlines the experimental methodologies for their determination, and presents a plausible synthetic pathway. Due to the limited availability of experimental data for **ethyl 3-butenate**, this guide also includes data for its saturated analog, ethyl butanoate, for comparative purposes.

Core Thermochemical and Physical Properties

The following tables summarize the available quantitative data for **ethyl 3-butenate** and its saturated counterpart, ethyl butanoate. It is important to note that much of the thermochemical data for **ethyl 3-butenate** is derived from computational models (Joback method), whereas more extensive experimental data is available for ethyl butanoate.

Table 1: Thermochemical Properties of **Ethyl 3-butenate** and Ethyl Butanoate

Property	Ethyl 3-butenolate	Ethyl Butanoate (for comparison)
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-146.44 kJ/mol (Calculated)[1]	-234.28 kJ/mol (Calculated)[2]
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)	-286.54 kJ/mol (Calculated)[1]	-411.97 kJ/mol (Calculated)[2]
Standard Enthalpy of Combustion (Liquid, $\Delta_c H^\circ_{\text{liquid}}$)	Not available	-3545. to -3539. kJ/mol[3]
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)	Data not available	See NIST WebBook[4][5][6]
Liquid Phase Heat Capacity ($C_{p,\text{liquid}}$)	Data not available	228.0 J/mol·K at 298.15 K[3][6]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	Not available	38.11 kJ/mol (Calculated)[2]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	Not available	14.08 kJ/mol (Calculated)[2]

Table 2: Physical Properties of **Ethyl 3-butenolate** and Ethyl Butanoate

Property	Ethyl 3-butenolate	Ethyl Butanoate (for comparison)
Molecular Formula	$\text{C}_6\text{H}_{10}\text{O}_2$	$\text{C}_6\text{H}_{12}\text{O}_2$ [4]
Molecular Weight	114.14 g/mol	116.16 g/mol [4]
Boiling Point	117-119 °C[7]	121.3 °C[4]
Density	0.904 - 0.916 g/mL[8]	0.879 g/mL at 20°C[4]
Flash Point	31 °C[7]	26 °C[9]
Vapor Pressure	17.6 mmHg at 25 °C (estimated)[7]	15.5 mmHg at 25 °C[4]
Refractive Index	1.411[8]	1.392 at 20°C[4]

Experimental Protocols for Thermochemical Analysis

While specific experimental data for **ethyl 3-butenolate** is scarce, the following sections describe the standard methodologies that would be employed to determine its key thermochemical properties. These protocols are based on established techniques for similar volatile organic esters.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermochemical property determined using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Generalized Protocol:

- **Sample Preparation:** A precise mass of liquid **ethyl 3-butenolate** is encapsulated in a gelatin capsule or absorbed onto a combustible material with a known low heat of combustion.
- **Bomb Assembly:** The sample is placed in a crucible within the bomb. A fuse wire is connected to ignition electrodes, with its end in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known volume of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

- **Calculation:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid from residual nitrogen and sulfuric acid from any sulfur impurities.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by various methods, including the transpiration method and differential scanning calorimetry (DSC).

Transpiration Method Principle: A stream of an inert carrier gas is passed over a sample of the liquid at a constant temperature and pressure. The carrier gas becomes saturated with the vapor of the substance. By measuring the amount of substance transported by a known volume of the carrier gas, the vapor pressure at that temperature can be calculated. The enthalpy of vaporization is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

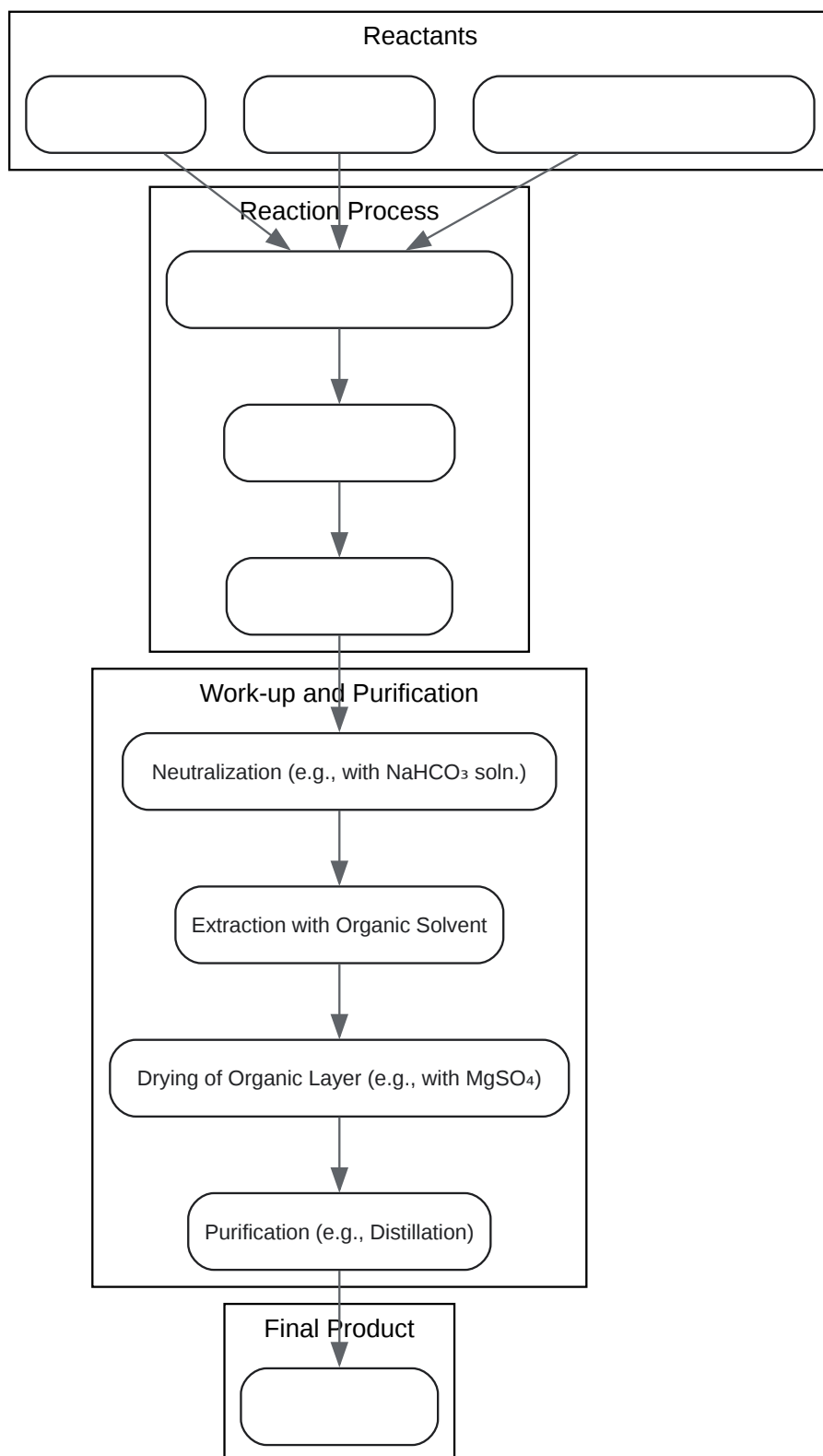
Differential Scanning Calorimetry (DSC) Principle: This technique can be used to measure the boiling temperature of a liquid at different pressures. The enthalpy of vaporization can be derived from these measurements.

Synthesis of Ethyl 3-butenate

A common and plausible method for the synthesis of **ethyl 3-butenate** is the Fischer esterification of 3-butenic acid (vinylacetic acid) with ethanol in the presence of an acid catalyst.^{[10][11][12][13]} Another reported synthesis route involves the reaction of crotonyl chloride with ethanol and a base.

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of **ethyl 3-butenate** via Fischer esterification.

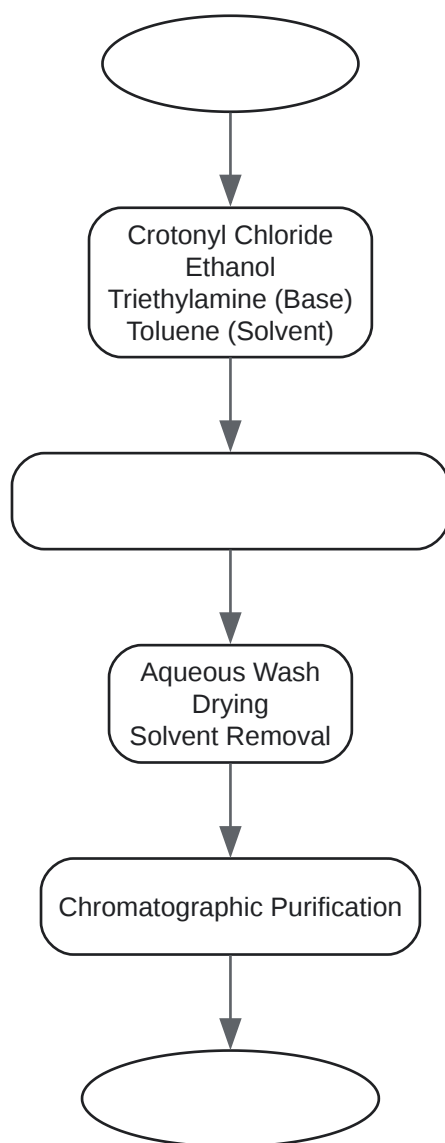


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Fischer Esterification Workflow for **Ethyl 3-butenate** Synthesis

Logical Relationship in Synthesis

The synthesis of **ethyl 3-butenate** from crotonyl chloride represents an alternative pathway. The logical progression of this synthesis is outlined below.



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Logical Flow for **Ethyl 3-butenate** Synthesis from Crotonyl Chloride

Conclusion

This technical guide has consolidated the available thermochemical and physical data for **ethyl 3-butenate**, highlighting the reliance on calculated values for many of its core thermochemical

properties. For the purpose of comparison, experimental data for its saturated analog, ethyl butanoate, have been provided. Standard experimental protocols for determining key thermochemical parameters have been outlined to guide future experimental work. Furthermore, a common synthetic pathway via Fischer esterification has been presented as a workflow diagram. For researchers, scientists, and professionals in drug development, this guide serves as a foundational resource for understanding and utilizing the thermochemical characteristics of **ethyl 3-butenate**. The clear distinction between calculated and experimental data underscores the need for future experimental validation of the thermochemical properties of this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Ethyl 3-butenolate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156250#ethyl-3-butenolate-thermochemical-properties]

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